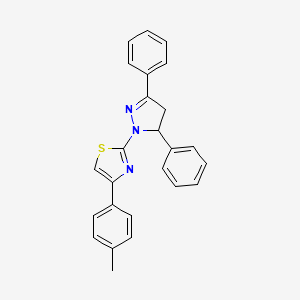![molecular formula C20H16Br2N2O2 B11550373 N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide](/img/structure/B11550373.png)
N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of bromine atoms, a methoxy group, and a hydrazide functional group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide typically involves a multi-step processThe final step involves the formation of the hydrazide linkage through a condensation reaction between the aldehyde and hydrazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require controlled conditions such as specific pH, temperature, and solvent systems .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets. The compound may exert its effects through the inhibition of enzymes or interaction with cellular receptors, leading to various biological responses. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(4-methylbenzyl)-1H-benzimidazol-2-ylsulfanylacetohydrazide
- N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-(4-methylbenzyl)-1H-benzimidazol-2-ylsulfanylacetohydrazide
- N’-[(E)-(3-methoxyphenyl)methylidene]-2-(4-methylbenzyl)-1H-benzimidazol-2-ylsulfanylacetohydrazide .
Uniqueness
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide stands out due to its specific combination of bromine atoms and methoxy group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H16Br2N2O2 |
|---|---|
Molecular Weight |
476.2 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-(4-bromonaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C20H16Br2N2O2/c1-26-19-9-6-13(10-18(19)22)12-23-24-20(25)11-14-7-8-17(21)16-5-3-2-4-15(14)16/h2-10,12H,11H2,1H3,(H,24,25)/b23-12+ |
InChI Key |
BPQLSAZYKGYZDE-FSJBWODESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CC=C(C3=CC=CC=C23)Br)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=C(C3=CC=CC=C23)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(E)-[2-(3-methylphenyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B11550296.png)
![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate](/img/structure/B11550304.png)
![4-nitro-2-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B11550311.png)
![2-[(E)-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol](/img/structure/B11550319.png)
![N-(3,4-Dichlorophenyl)-N-({N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11550327.png)
![Butyl 4-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B11550339.png)
![2-(4-Ethylphenoxy)-N'-[(E)-[3-nitro-4-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11550340.png)
![N-({N'-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11550346.png)
![2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11550352.png)
![Ethanone, 1-[3-(2-hydroxy-3-nitrobenzylidenamino)phenyl]-](/img/structure/B11550355.png)
![(4E)-4-{[(2-methoxy-4-nitrophenyl)amino]methylidene}-5-methyl-2-(2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11550357.png)
![N-(2-{[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B11550364.png)
![2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-4-nitrophenol](/img/structure/B11550366.png)

